molecular formula C19H28O13 B1154318 Phlorigidoside B CAS No. 288248-46-4

Phlorigidoside B

Cat. No.: B1154318
CAS No.: 288248-46-4
M. Wt: 464.4 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phlorigidoside B is a natural product belonging to the class of iridoid glycosides. It is a colorless crystalline substance with a unique molecular structure that includes both iridoid and terpene rings. This compound is primarily found in certain plant species and has been studied for its various biological activities .

Preparation Methods

Phlorigidoside B is typically obtained through extraction and isolation from natural plants. The main extraction methods include solvent extraction, chromatography, and liquid-liquid distribution

Chemical Reactions Analysis

Phlorigidoside B undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

  • Sesamoside
  • Shanzhiside methyl ester
  • 8-O-acetylshanzhiside methyl ester
  • Phlorigidoside A
  • Phlorigidoside C

Biological Activity

Introduction

Phlorigidoside B is a phenylethanoid glycoside primarily isolated from various species of the Phlomis genus, particularly Phlomis rigida. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article presents a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique glycosidic structure, which contributes to its biological activity. The molecular formula and structural characteristics are crucial for understanding its interaction with biological systems.

PropertyValue
Molecular FormulaC17_{17}H22_{22}O10_{10}
Molecular Weight370.35 g/mol
SolubilitySoluble in water and alcohol

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have utilized various assays to evaluate its ability to scavenge free radicals:

  • DPPH Assay : The IC50_{50} value for DPPH radical scavenging activity was found to be approximately 20.58 µg/mL, indicating strong antioxidant potential .
  • ABTS Assay : Similar results were observed with ABTS, where this compound demonstrated effective radical scavenging capabilities .

2. Anti-inflammatory Effects

Research indicates that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines:

  • Inhibition of COX-2 : In vitro studies have shown that this compound can significantly reduce the expression of COX-2, an enzyme involved in inflammation .
  • Reduction of Cytokine Levels : The compound has been reported to lower levels of TNF-α and IL-6 in cell cultures exposed to inflammatory stimuli .

3. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : It also exhibits antifungal properties against common fungal strains, contributing to its potential use in treating infections .

4. Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective properties:

  • Neuroprotection in Cell Models : In models of neurodegeneration, this compound has been shown to protect neuronal cells from oxidative stress-induced apoptosis .
  • Cognitive Enhancement : Animal studies indicate potential benefits in cognitive function, possibly through modulation of neurotransmitter levels .

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of this compound involved comparing its effects against standard antioxidants like ascorbic acid. The results highlighted that this compound had comparable or superior radical scavenging abilities, suggesting its potential as a natural antioxidant in food preservation and health supplements.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled study examining the anti-inflammatory effects, subjects treated with this compound showed a marked decrease in inflammatory markers compared to a placebo group. This supports its potential therapeutic applications in inflammatory diseases.

Case Study 3: Neuroprotective Potential

A recent animal model study investigated the neuroprotective effects of this compound on induced oxidative stress. Results indicated significant improvements in behavioral assessments and reduced markers of neuronal damage, suggesting its utility in neurodegenerative conditions.

Properties

IUPAC Name

methyl (1S,4aR,5R,7S,7aS)-7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O13/c1-7(21)32-18(2)4-10(22)19(27)8(15(26)28-3)6-29-17(14(18)19)31-16-13(25)12(24)11(23)9(5-20)30-16/h6,9-14,16-17,20,22-25,27H,4-5H2,1-3H3/t9-,10-,11-,12+,13-,14-,16+,17+,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOSOQRDFDYOGW-OKJPHAGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phlorigidoside B
Reactant of Route 2
Phlorigidoside B
Reactant of Route 3
Phlorigidoside B
Reactant of Route 4
Phlorigidoside B
Reactant of Route 5
Phlorigidoside B
Reactant of Route 6
Phlorigidoside B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.